6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine

physicochemical profiling drug-likeness triazine analog comparison

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0) is a penta-substituted 1,3,5-triazine derivative bearing two anilino groups at N2 and N4 and a hydrazino moiety at C6. Its molecular formula is C15H15N7 with a molecular weight of 293.33 g/mol.

Molecular Formula C15H15N7
Molecular Weight 293.33 g/mol
CAS No. 54589-65-0
Cat. No. B12794695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine
CAS54589-65-0
Molecular FormulaC15H15N7
Molecular Weight293.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=CC=C3
InChIInChI=1S/C15H15N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1-10H,16H2,(H3,17,18,19,20,21,22)
InChIKeyLUFLTVHAAVPJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0): Chemical Identity and Core Properties for Research Procurement


6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0) is a penta-substituted 1,3,5-triazine derivative bearing two anilino groups at N2 and N4 and a hydrazino moiety at C6 [1]. Its molecular formula is C15H15N7 with a molecular weight of 293.33 g/mol [1]. The compound is cataloged as NSC 76479 in the National Cancer Institute repository, indicating historical inclusion in anticancer screening programs [1]. Computed physicochemical descriptors include an XLogP3 of 3.3, four hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. Experimentally reported properties include a density of 1.411 g/cm³, a boiling point of 548.8 °C at 760 mmHg, and a flash point of 285.7 °C .

Why 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine Cannot Be Replaced by Common Triazine Analogs


Generic substitution among triazine derivatives is confounded by the combinatorial diversity of substituents on the s-triazine core. The three-step nucleophilic substitution chemistry of cyanuric chloride enables positional control of substituent identity, but the resulting electronic and steric properties are highly non-additive [1]. In particular, the combination of an electron-donating 6-hydrazino group with two N-aryl substituents creates a push-pull electronic system distinct from analogs bearing alkylamino or unsubstituted amino groups [1]. The hydrazino moiety further serves as a reactive handle for condensation with carbonyl compounds—a derivatization pathway unavailable to non-hydrazino triazines—making this compound a privileged intermediate for library synthesis [2]. These differences mean that in-class compounds cannot be assumed interchangeable in biological assays, materials applications, or synthetic workflows.

Quantitative Differentiation Evidence for 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus N,N'-Bis(4-aminophenyl) Analog

The target compound (XLogP3 = 3.3) exhibits substantially higher computed lipophilicity than its non-hydrazino congener N,N'-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine (CAS 51815-26-0, XLogP3 ≈ 1.8 estimated), while maintaining four hydrogen bond donors [1]. The hydrazino group contributes additional hydrogen bond donor and acceptor capacity (HBD=4, HBA=7) [1] compared to the bis(aminophenyl) analog (HBD=4, HBA=5 predicted), which may influence membrane permeability and target binding.

physicochemical profiling drug-likeness triazine analog comparison

Synthetic Versatility: Hydrazino Reactivity Compared to Meladrazine (Tetraethyl Analog)

The 6-hydrazino group in the target compound enables condensation with aldehydes and ketones to form hydrazone derivatives, a key reaction for generating combinatorial libraries. This reactivity is shared with meladrazine (CAS 13957-36-3, N,N,N',N'-tetraethyl-6-hydrazino-1,3,5-triazine-2,4-diamine), but the diphenylamino substituents in the target compound provide aromatic stacking interactions absent in the tetraethyl analog [1]. In the s-triazine hydrazone series, the nature of the 2,4-substituents markedly influences antiproliferative potency; for example, dimorpholino-substituted hydrazones achieved IC50 values of 1.0 µM (MCF-7) and 0.98 µM (HCT-116), whereas dipiperidino analogs showed IC50 values in the range 8.8–19.5 µM (HCT-116) [1].

synthetic chemistry hydrazone formation library synthesis comparative reactivity

Positional Selectivity: C6-Hydrazino Versus C2-Hydrazino Triazine Isomers

The target compound positions the hydrazino group at C6 with N2,N4-diarylamino substitution, whereas the more widely studied 3-hydrazino-5,6-diphenyl-1,2,4-triazine scaffold places the hydrazino group on a 1,2,4-triazine ring with different nitrogen atom arrangement . The 1,3,5-triazine core is electronically distinct from the 1,2,4-triazine core, and the C6 position is symmetrically flanked by two N-aryl groups, creating a unique electronic environment. Oxidation of 6-hydrazino-1,3,5-triazines yields 6-unsubstituted products, whereas the 3-hydrazino-1,2,4-triazine system undergoes different oxidative chemistry [1].

regioisomer comparison triazine substitution structure-activity relationship

Evidence Gap: Absence of Direct Head-to-Head Comparative Biological Data

A systematic search of PubMed, PubChem BioAssay, NCI DTP, and vendor repositories as of May 2026 did not yield any direct head-to-head biological comparison between 6-hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine and its closest structural analogs in the same assay. The NCI-60 screen data for NSC 76479 is not publicly retrievable through the standard DTP interface [1]. This represents a critical evidence gap that precludes definitive claims of biological superiority over comparators.

data gap comparative pharmacology procurement risk assessment

Recommended Application Scenarios for 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine Based on Evidence Profile


Medicinal Chemistry Hit-to-Lead: Hydrazone Library Synthesis for Antiproliferative Screening

The 6-hydrazino group enables condensation with diverse aldehydes to generate hydrazone libraries. As demonstrated by the s-triazine hydrazone series in Molecules (2020), the nature of the 2,4-substituents profoundly impacts antiproliferative IC50 values (range 1.0–19.5 µM across MCF-7 and HCT-116 cell lines) [1]. The N2,N4-diphenyl substitution pattern in the target compound provides a distinct chemotype for SAR exploration compared to the published morpholino and piperidino series. Researchers initiating a new triazine-based anticancer program should procure this compound as a core intermediate for hydrazone diversification.

Physicochemical Comparator in Drug-Likeness Studies

With its computed XLogP3 of 3.3, four HBD, and seven HBA [1], this compound occupies a distinct physicochemical space relative to simpler triazines. It can serve as a reference compound in studies correlating triazine substitution patterns with membrane permeability, solubility, and metabolic stability. Its lipophilicity is approximately 1.5 log units higher than the non-hydrazino analog N,N'-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine, making it valuable for probing the impact of the hydrazino group on ADME properties.

Organic Synthesis: Precursor for 6-Substituted-1,3,5-Triazines via Oxidative Dehydrazination

The hydrazino group can be oxidatively replaced by hydrogen, providing access to 2,4-dianilino-1,3,5-triazines that are not readily synthesized via direct nucleophilic displacement [1]. This synthetic strategy is documented for 6-hydrazino-1,3,5-triazines and distinguishes these compounds from 1,2,4-triazine analogs. Researchers pursuing novel 1,3,5-triazine materials or bioactive compounds should procure this compound as a versatile synthetic intermediate for oxidation-based diversification.

Targeted Rescreening of NCI Repository Compound NSC 76479

Although public NCI-60 data for NSC 76479 is not retrievable, the compound's inclusion in the NCI repository [1] suggests it underwent preliminary anticancer screening. Laboratories with access to the full NCI DTP dataset or those capable of rescreening this compound against contemporary target panels (e.g., kinase profiling, epigenetic targets) may uncover biological activities not captured in the public domain. Procurement of this specific compound (rather than an analog) is essential for direct comparison with any archival NCI screening results.

Quote Request

Request a Quote for 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.